![molecular formula C14H20ClNO8 B3269553 N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide CAS No. 51236-40-9](/img/structure/B3269553.png)
N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide
Overview
Description
N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide is a chemical compound with the molecular formula C14H20ClNO8 and a molecular weight of 365.76 g/mol . It is a derivative of glucosamine, a naturally occurring amino sugar, and is characterized by the presence of acetyl and chloro groups attached to the glucosamine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide typically involves the acetylation of glucosamine followed by chlorination. The process begins with the protection of the hydroxyl groups of glucosamine using acetyl groups to form 3,4,6-tri-O-acetyl-glucosamine. This intermediate is then reacted with acetyl chloride in the presence of a base such as pyridine to introduce the chloro group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: The major products are N-substituted glucosamine derivatives.
Hydrolysis: The major product is deacetylated glucosamine.
Scientific Research Applications
N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-galactosaminide: Similar in structure but differs in the sugar moiety (galactosamine instead of glucosamine).
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl chloride: Another derivative of glucosamine with similar functional groups.
Uniqueness
N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide is unique due to its specific combination of acetyl and chloro groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
N-Acetyl-1-chloro-3,4,6-tri-O-acetyl-glucosaminide is a derivative of glucosamine that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research has indicated that derivatives of N-acetylglucosamine exhibit significant antimicrobial activity. For instance, Allobetulin N-acetylglucosaminide has shown selective bacteriostatic activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections . This antimicrobial effect may be attributed to the compound's ability to interfere with bacterial cell wall synthesis.
Enzymatic Interactions
This compound is also known to interact with various enzymes involved in carbohydrate metabolism. Specifically, it may act as a substrate or inhibitor for β-N-acetylglucosaminidases, which are enzymes that hydrolyze glycosidic bonds in glycoproteins and glycolipids . This interaction can have implications in understanding metabolic disorders where glycosaminoglycans are involved.
Study 1: Antimicrobial Efficacy
A study focused on the synthesis and antimicrobial activity of glucosamine derivatives demonstrated that compounds similar to this compound possess selective activity against pathogenic bacteria. The findings highlighted the compound's potential as an alternative therapeutic agent in antibiotic-resistant infections .
Study 2: Enzyme Inhibition
Another research effort investigated the inhibitory effects of glucosamine derivatives on β-N-acetylglucosaminidases. The study found that certain acetylated glucosamines could significantly reduce enzyme activity, suggesting their potential role in managing conditions characterized by excessive glycosaminoglycan degradation .
Data Summary Table
Property | Details |
---|---|
Chemical Name | This compound |
Synthesis Method | Acetylation followed by chlorination |
Antimicrobial Activity | Effective against Staphylococcus aureus |
Enzyme Interaction | Inhibits β-N-acetylglucosaminidases |
Potential Applications | Antibiotic alternatives; metabolic disorder management |
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13-,14?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYYKQAWUWXLPD-GNMOMJPPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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